molecular formula C19H25N5O2 B3012553 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one CAS No. 2309708-88-9

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B3012553
CAS No.: 2309708-88-9
M. Wt: 355.442
InChI Key: ZSRJPSCEVGORMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Synthesis, Estrogen Receptor Binding Affinity, and Molecular Docking of Pyrimidine-Piperazine-Chromene and -Quinoline Conjugates : This study involved synthesizing substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and quinoline derivatives. These compounds showed promising anti-proliferative activities against human breast cancer and kidney cell lines. Molecular docking indicated good binding affinity with Bcl-2 protein, suggesting potential for cancer therapy research (Parveen et al., 2017).

Antitumor Agents Development

Synthesis of Some 1,3,8-trisubstituted Pyrimido[4,5-c][2,7]-naphthyridin-6-ones as Potential Antitumor Agents : The research highlighted the synthesis of tricyclic, angular 1,3,8-trisubstituted pyrimido[4,5-c][2,7]naphthyridin-6-ones, showing inhibitory effects on leukemia L1210 cells. This indicates a pathway for developing new antitumor agents (Gangjee et al., 1984).

Antibiotics Oxidation and Deactivation

Oxidation of Antibiotics during Water Treatment with Potassium Permanganate : This study explored how widely used antibiotics are oxidized by potassium permanganate during water treatment processes. It provided insights into reaction products and pathways, suggesting permanganate as an effective agent for reducing pharmaceutical activity in water treatment, which is crucial for environmental health and safety (Hu et al., 2011).

Antimycobacterial Activity

Discovery of Antimycobacterial Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis approach was utilized to create spiro-piperidin-4-ones, which were evaluated for their activity against Mycobacterium tuberculosis. One compound showed significant in vitro and in vivo activity, presenting a promising avenue for tuberculosis treatment research (Kumar et al., 2008).

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-23-13-22-17(10-19(23)25)24-7-5-14(6-8-24)11-26-18-9-16(20-12-21-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRJPSCEVGORMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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